Cas no 21710-12-3 (Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)-)
21710-12-3 structure
Product Name:Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)-
CAS-nummer:21710-12-3
MF:C28H24CuN4
MW:480.062967300415
CID:288953
PubChem ID:167999
Update Time:2025-04-19
Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)- Chemische en fysische eigenschappen
Naam en identificatie
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- Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)-
- copper(I) bis(2,9-dimethyl-1,10-phenanthroline)
- copper(1+),2,9-dimethyl-1,10-phenanthroline
- 21710-12-3
- [Neocuproine]2 Cu+
- DTXSID90176102
- copper(1+);2,9-dimethyl-1,10-phenanthroline
- copper(1+);2, 9-dimethyl-1, 10-phenanthroline
- Copper(1+)bis(2,9-diMethyl- 1,10-phenanthroline
- Bis(neocuproine)copper(I)
- (T-4)-Bis(2,9-dimethyl-1,10-phenanthroline-N1,N10)copper(1+)
- cuprous 2,9-dimethyl-1,10-phenanthroline
- Copper(1+), bis(2,9-dimethyl-1,10-phenanthroline-N1,N10)-, (T-4)-
-
- Inchi: 1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+1
- InChI-sleutel: ZNPNBVMODOYEAB-UHFFFAOYSA-N
- LACHT: [Cu+].N1C(C)=CC=C2C=CC3=CC=C(C)N=C3C=12.N1C(C)=CC=C2C=CC3=CC=C(C)N=C3C=12
Berekende eigenschappen
- Exacte massa: 479.129694g/mol
- Monoisotopische massa: 479.129694g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 0
- Complexiteit: 227
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 51.6Ų
Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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